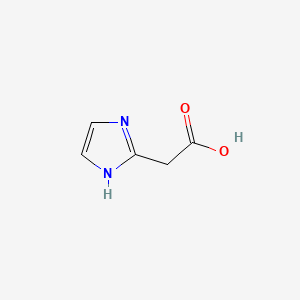

2-(1H-Imidazol-2-yl)acetic acid

CAS No.: 189502-92-9

Cat. No.: VC1913422

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189502-92-9 |

|---|---|

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | 2-(1H-imidazol-2-yl)acetic acid |

| Standard InChI | InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |

| Standard InChI Key | WUJUYHMGDPTLMG-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N1)CC(=O)O |

| Canonical SMILES | C1=CN=C(N1)CC(=O)O |

Introduction

Chemical Structure and Properties

2-(1H-Imidazol-2-yl)acetic acid possesses distinct structural characteristics that define its chemical behavior. The compound consists of an imidazole heterocycle with an acetic acid group attached at the 2-position of the ring system.

Molecular Information

The compound's basic chemical information is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂ |

| SMILES Notation | C1=CN=C(N1)CC(=O)O |

| InChI | InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |

| InChIKey | WUJUYHMGDPTLMG-UHFFFAOYSA-N |

| Molecular Weight | 126.12 g/mol |

These structural characteristics are fundamental to understanding the compound's behavior in chemical reactions and biological systems .

Physical Properties

The physical properties of 2-(1H-Imidazol-2-yl)acetic acid include:

-

Appearance: Typically a crystalline solid at room temperature

-

Solubility: Demonstrating good solubility in polar solvents, particularly water, due to its carboxylic acid functionality and the polar imidazole ring

-

Acid-Base Behavior: Functions as both a weak acid (via the carboxylic acid group) and a weak base (via the imidazole nitrogen atoms), exhibiting amphoteric properties

Spectroscopic Characteristics

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 2-(1H-Imidazol-2-yl)acetic acid. While specific NMR data for this compound is limited in the available sources, related imidazole compounds show characteristic patterns. For imidazole derivatives, the proton in the NCHN position typically appears as a singlet at approximately 8.59 ppm in ¹H NMR spectroscopy .

Predicted Physical Properties

Advanced computational methods allow for the prediction of various physical properties that are relevant to the compound's behavior in different experimental and application contexts.

Predicted Collision Cross Section

Mass spectrometry provides valuable information about the compound's behavior in various ionization states. The predicted collision cross-section (CCS) values for 2-(1H-Imidazol-2-yl)acetic acid with different adducts are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.05021 | 124.2 |

| [M+Na]⁺ | 149.03215 | 134.0 |

| [M+NH₄]⁺ | 144.07675 | 130.7 |

| [M+K]⁺ | 165.00609 | 132.0 |

| [M-H]⁻ | 125.03565 | 122.4 |

| [M+Na-2H]⁻ | 147.01760 | 128.4 |

| [M]⁺ | 126.04238 | 124.6 |

| [M]⁻ | 126.04348 | 124.6 |

These CCS values are crucial for analytical applications, particularly in ion mobility spectrometry and mass spectrometry-based identification and characterization .

Structural Isomerism and Related Compounds

2-(1H-Imidazol-2-yl)acetic acid is part of a family of structurally related compounds that differ in the position of substitution on the imidazole ring or the nature of the substituents.

Positional Isomers

An important structural isomer is 2-(1H-imidazol-1-yl)acetic acid, where the acetic acid group is attached to the N1 position rather than the C2 position of the imidazole ring. This positional difference significantly affects the compound's properties and reactivity patterns.

Salt Forms

The hydrochloride salt of 2-(1H-Imidazol-2-yl)acetic acid represents an important derivative with potentially different solubility, stability, and bioavailability characteristics compared to the free acid form. Salt formation is a common strategy in pharmaceutical development to modify the physicochemical properties of bioactive compounds.

Analytical Methods for Identification

The accurate identification and characterization of 2-(1H-Imidazol-2-yl)acetic acid are essential for research and quality control purposes.

Spectroscopic Methods

Multiple spectroscopic techniques are employed for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon and hydrogen environments within the molecule

-

Mass Spectrometry (MS): Enables molecular weight confirmation and structural elucidation through fragmentation patterns

-

Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxylic acid moiety and N-H bonds in the imidazole ring

Chromatographic Analysis

Chromatographic methods provide means for isolation, purification, and quantitative analysis:

-

High-Performance Liquid Chromatography (HPLC): Enables separation from structurally similar compounds and quantitative determination

-

Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and purity assessment

Comparison with Related Imidazole Derivatives

Understanding the similarities and differences between 2-(1H-Imidazol-2-yl)acetic acid and related compounds provides valuable context for its applications and properties.

2-(1H-imidazol-1-yl)acetic acid

This positional isomer differs in the point of attachment of the acetic acid group, which is connected to the N1 position rather than the C2 position. This structural difference results in altered electronic distribution and potentially different biological activities.

Other Imidazole-Based Compounds

The imidazole scaffold appears in numerous pharmaceutically important compounds, including antifungal agents (e.g., ketoconazole), histamine H2 receptor antagonists (e.g., cimetidine), and various enzyme inhibitors. The specific substitution patterns on these compounds determine their unique biological profiles.

Future Research Directions

The continued exploration of 2-(1H-Imidazol-2-yl)acetic acid and related compounds presents several promising research avenues.

Synthetic Methodology Development

The development of more efficient, environmentally friendly synthetic routes for 2-(1H-Imidazol-2-yl)acetic acid remains an important goal, particularly for potential scale-up and industrial applications.

Structure-Activity Relationship Studies

Systematic modification of the basic 2-(1H-Imidazol-2-yl)acetic acid structure could yield derivatives with enhanced biological activities or improved pharmacokinetic properties, expanding the utility of this scaffold in drug discovery.

Mechanistic Investigations

Understanding the precise mechanisms by which 2-(1H-Imidazol-2-yl)acetic acid and related compounds interact with biological targets would provide valuable insights for rational drug design and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume